Bienvenue dans la boutique en ligne BenchChem!

tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate

Opioid receptor pharmacology Stereochemistry-activity relationships GPCR antagonist design

tert-Butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate (CAS 1207853-84-6) is an orthogonally protected, enantiopure piperidine derivative bearing vicinal amine and methoxy substituents at the C3 and C4 positions of a six-membered N-heterocyclic ring. The molecule possesses two stereogenic centers with defined (3S,4S) absolute configuration, distinguishing it from the (3R,4R) enantiomer (agonist-prone scaffold) as well as from the (3R,4S) and (3S,4R) diastereomers.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
CAS No. 1207853-84-6
Cat. No. B6325011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate
CAS1207853-84-6
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)N)OC
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
InChIKeyUVHQBZOMYULIOZ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate (CAS 1207853-84-6): A Defined Chiral Piperidine Building Block for CNS and Inflammatory Disease Research


tert-Butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate (CAS 1207853-84-6) is an orthogonally protected, enantiopure piperidine derivative bearing vicinal amine and methoxy substituents at the C3 and C4 positions of a six-membered N-heterocyclic ring . The molecule possesses two stereogenic centers with defined (3S,4S) absolute configuration, distinguishing it from the (3R,4R) enantiomer (agonist-prone scaffold) as well as from the (3R,4S) and (3S,4R) diastereomers [1]. Chemical formula: C11H22N2O3; molecular weight: 230.30 g/mol; density: 1.1±0.1 g/cm³ (20 °C); boiling point: 306.2±42.0 °C (760 mmHg) .

Why Generic Substitution of tert-Butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate with Racemic or Other Stereoisomeric Piperidine Building Blocks Fails in Drug Discovery and Chemical Biology


Piperidine derivatives with vicinal C3–C4 substitution are pharmacologically stereospecific: the (3S,4S) absolute configuration dictates antagonist character at opioid and other G-protein-coupled receptors, whereas the (3R,4R) enantiomer can produce the opposite functional effect – agonism – in the same receptor system [1]. Substitution with the racemic cis-3-amino-4-methoxypiperidine-1-carboxylate (CAS 1778734-67-0) introduces an equimolar mixture of (3S,4S) and (3R,4R) isomers, generating ambiguous pharmacological readouts that confound SAR interpretation and necessitate costly chiral resolution steps . Furthermore, diastereomers such as the (3R,4S)-3-amino-4-methoxypiperidine variant (CAS 2227197-65-9) exhibit different spatial orientation of the amine and methoxy pharmacophoric groups, precluding direct replacement in receptor-ligand recognition motifs optimized for the (3S,4S) stereochemistry.

Product-Specific Quantitative Evidence Guide: How tert-Butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate Differentiates from Closest Analogs in Drug Discovery Applications


Functional Pharmacological Outcome Is Determined by Absolute Configuration: (3S,4S) Yields Receptor Antagonism While (3R,4R) Yields Agonism in Opioid Systems

The (3S,4S) absolute configuration of the target compound is directly associated with antagonist activity at mu opioid receptors, whereas the enantiomeric (3R,4R) configuration confers agonist activity. This stereochemistry-dependent functional dichotomy has been unequivocally demonstrated for the structurally homologous 3,4-disubstituted piperidine picenadol: the (+)-(3R,4R) enantiomer acts as a potent opioid agonist, while the (−)-(3S,4S) enantiomer acts as an antagonist [1]. For a researcher designing an antagonist screening library, procurement of the target (3S,4S) compound is mandatory; any contamination with the (3R,4R) enantiomer would confound functional assay results by introducing opposing agonist signals.

Opioid receptor pharmacology Stereochemistry-activity relationships GPCR antagonist design

Enantiomeric Purity Enables Unambiguous Biological Assay Interpretation Compared to Racemic cis-3-Amino-4-methoxypiperidine-1-carboxylate

The target compound is supplied as a single enantiomer of defined (3S,4S) absolute configuration, compared to racemic cis-3-amino-4-methoxypiperidine-1-carboxylate (CAS 1778734-67-0), which is a 1:1 mixture of (3S,4S) and (3R,4R) enantiomers . The racemic mixture introduces 50% of the (3R,4R) isomer – which, as established above, can produce opposing functional effects – thereby reducing assay signal-to-noise ratio and requiring additional chiral chromatographic purification. The target compound eliminates this variability at the procurement stage, enabling direct use in stereochemically sensitive biological assays without further resolution steps.

Chiral resolution Assay reproducibility Enantiomeric purity

Chemical Purity Advantage of the Target Compound (97%) Over Racemic cis-Mixture (95%) Reduces Impurity-Related Assay Interference

The target compound is offered at a minimum chemical purity of 97% (by vendor specification), while the racemic cis analogue (CAS 1778734-67-0) is specified at 95% purity . The 2-percentage-point purity difference represents a 40% reduction in total impurity burden (from 5% to 3% total impurities), which can be significant in high-sensitivity biochemical and cellular assays where trace impurities may exert off-target effects or cytotoxicity. For structure-activity relationship (SAR) studies, higher purity minimizes the risk that observed biological activity originates from impurities rather than the intended test compound.

Chemical purity Analytical quality control Assay interference minimization

Orthogonal Boc Protection Enables Modular Synthetic Derivatization Compared to Non-Protected or Benzyl-Protected Piperidine Analogs

The target compound features a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen, selected for its acid-labile properties that permit selective deprotection under mild conditions (e.g., TFA or HCl in dioxane) without affecting the C4 methoxy or C3 amino substituents . In contrast, benzyl-protected analogs such as benzyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate require hydrogenolysis for deprotection, which can be incompatible with substrates containing hydrogenation-sensitive functional groups . This orthogonal Boc strategy enables modular, fragment-based synthesis workflows where the free piperidine NH can be selectively unmasked and subsequently functionalized (e.g., via reductive amination, acylation, or sulfonylation) in the presence of other sensitive motifs.

Protecting group strategy Orthogonal synthesis Parallel library synthesis

Patent-Cited Relevance as a Chiral Intermediate for NK3 Receptor Antagonists and CNS Therapeutics Confirms Downstream Demand for the (3S,4S) Stereochemistry

The (3S,4S)-3-amino-4-methoxypiperidine scaffold has been explicitly claimed in patent literature as a critical chiral intermediate for the synthesis of NK3 receptor antagonists and other CNS-active piperidine derivatives [1]. The stereochemical integrity at both C3 and C4 positions is essential for the biological activity of the final drug candidates, as demonstrated by the functional inversion observed between enantiomers in related piperidine systems [2]. This patent recognition indicates that the (3S,4S) stereoisomer is not merely a research chemical but a validated pharmaceutical intermediate with demonstrated relevance in therapeutic development programs, differentiating it from stereochemically undefined or non-patent-cited piperidine building blocks.

NK3 receptor antagonist CNS drug discovery Chiral pharmaceutical intermediate

Best Research and Industrial Application Scenarios for tert-Butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate (CAS 1207853-84-6) Based on Evidence


Stereospecific Opioid and GPCR Antagonist Screening Library Construction

Researchers constructing focused screening libraries for mu, kappa, or delta opioid receptor antagonists require the (3S,4S) enantiomer specifically, as the (3R,4R) enantiomer produces agonist activity in the same receptor systems [1]. The target compound provides the correct starting material for generating antagonist-biased chemical libraries, avoiding the confounding effects of racemic mixtures that contain functionally opposing enantiomers. This scenario is particularly relevant for academic and pharmaceutical groups pursuing non-addictive pain therapeutics where antagonist pharmacology is desired over agonist-mediated abuse liability.

Chiral Building Block for NK3 Receptor Antagonist Drug Candidate Synthesis

The (3S,4S)-3-amino-4-methoxypiperidine core is a key chiral intermediate in the synthesis of NK3 receptor antagonists being developed for depression, schizophrenia, and anxiety disorders [2]. The Boc-protected amine allows for modular derivatization: after selective N-Boc deprotection under acidic conditions, the liberated secondary amine can be functionalized with diverse pharmacophoric elements (sulfonamides, amides, ureas) to explore SAR around the NK3 receptor. The orthogonal Boc group ensures compatibility with parallel synthesis and fragment-based drug discovery workflows.

Enantiopure Reference Standard for Chiral Analytical Method Development

The target compound's defined (3S,4S) absolute configuration and 97% chemical purity make it suitable as a reference standard for developing and validating chiral HPLC or SFC methods to separate the four stereoisomers of 3-amino-4-methoxypiperidine-1-carboxylate . Quality control laboratories in pharmaceutical development require such enantiopure standards to establish retention time markers, determine enantiomeric excess, and ensure that chiral intermediates meet regulatory specifications for clinical trial material production.

Fragment-Based Drug Discovery Utilizing the Vicinal Amine-Methoxy Pharmacophore

The vicinal (3S,4S) amine and methoxy groups on the piperidine ring constitute a conformationally constrained pharmacophore capable of engaging hydrogen-bond donor/acceptor motifs in target protein binding pockets [1]. In fragment-based drug discovery, the target compound can serve as a pre-validated fragment with defined stereochemistry, enabling fragment growing or linking strategies that preserve the (3S,4S) orientation. The Boc group provides a convenient synthetic handle for fragment elaboration without perturbing the pharmacophoric 3-amino-4-methoxy arrangement.

Quote Request

Request a Quote for tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.